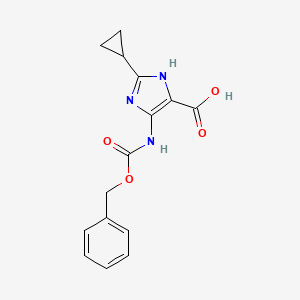
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid, also known as CP-690,550, is a synthetic compound that has been developed as a potent inhibitor of the Janus kinase (JAK) family of enzymes. This molecule has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid works by inhibiting the activity of the JAK family of enzymes, which play a critical role in the immune response and inflammation. These enzymes are involved in the signaling pathways that lead to the production of cytokines, which are molecules that play a key role in the inflammatory response. By inhibiting the activity of these enzymes, 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid may be able to reduce inflammation and improve symptoms in patients with inflammatory diseases.
Biochemical and Physiological Effects:
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of cytokines, which are molecules that play a key role in the inflammatory response. It has also been shown to reduce the activity of immune cells, such as T cells and B cells, which are involved in the immune response. In addition, 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid has been shown to reduce the proliferation of cells that contribute to the development of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid for lab experiments is its potency as a JAK inhibitor. This makes it a useful tool for studying the role of JAK enzymes in the immune response and inflammation. However, one of the limitations of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid is its specificity for JAK enzymes. It may not be useful for studying other signaling pathways that are involved in the immune response and inflammation.
将来の方向性
There are several future directions for research on 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid. One area of research is the development of more specific JAK inhibitors that can target individual JAK enzymes. This may help to reduce the potential side effects of JAK inhibition. Another area of research is the investigation of the role of JAK enzymes in other diseases, such as cancer and neurodegenerative diseases. Finally, there is a need for further clinical trials to determine the safety and efficacy of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid in the treatment of inflammatory diseases.
合成法
The synthesis of 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 1,2-diaminocyclohexane with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with phenyl isocyanate to form the phenyl carbamate derivative. The phenyl carbamate derivative is then reacted with cyclopropyl isocyanate to form the cyclopropyl carbamate derivative. Finally, the cyclopropyl carbamate derivative is reacted with 1H-imidazole-5-carboxylic acid to form 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid.
科学的研究の応用
2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be a potent inhibitor of the JAK family of enzymes, which play a critical role in the immune response and inflammation. By inhibiting these enzymes, 2-Cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid may be able to reduce inflammation and improve symptoms in patients with these diseases.
特性
IUPAC Name |
2-cyclopropyl-4-(phenylmethoxycarbonylamino)-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-14(20)11-13(17-12(16-11)10-6-7-10)18-15(21)22-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMJADGOBHAJFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(N2)C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-fluorophenoxy)ethyl]-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2993216.png)
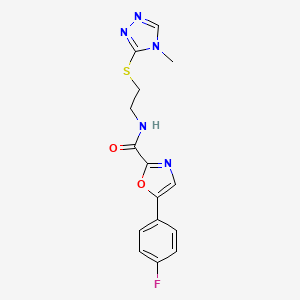
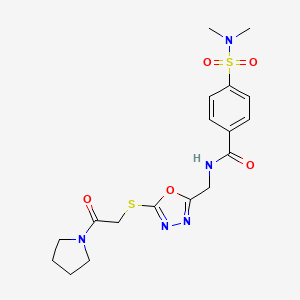
![2-[(4-Fluoro-3-methylanilino)(methylsulfanyl)methylene]malononitrile](/img/structure/B2993220.png)
![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)
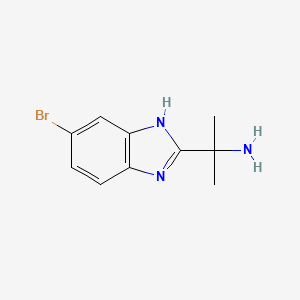
![1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2993227.png)
![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)
![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)
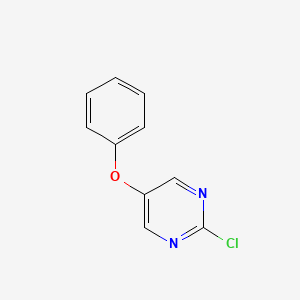
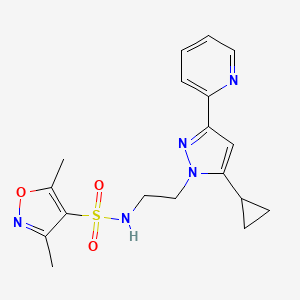
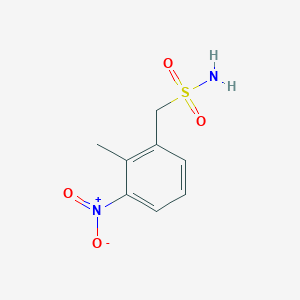
![Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2993237.png)
![6-acetyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2993238.png)